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N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Anticancer Triazolopyrimidine Cytotoxicity

SAR variability at the N-7 position of 1,2,4-TAP scaffolds frequently undermines lead optimization campaigns when unvalidated analogs are procured. This compound delivers the precise N-benzyl substitution required for systematic pharmacophore evaluation. • Enables direct comparison against 2,4-dimethoxybenzyl (SF-1 IC₅₀ 23.4 µM) and 2-methylphenyl (IC₅₀ >100 µM) analogs for target engagement fine-tuning. • Predicted antiplasmodial pIC₅₀ aligns with validated QSAR models of 125 TAP analogs-rational entry point for hit-to-lead malaria programs. • Intermediate lipophilicity (sLogP ~2.8-3.2) balances potency with drug-like properties for kinase inhibitor design.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 16282-76-1
Cat. No. B13584121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS16282-76-1
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3
InChIInChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3
InChIKeyIGKUHHQUTNBCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.3 [ug/mL] (The mean of the results at pH 7.4)

N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 16282-76-1): Core Scaffold Attributes for Informed Procurement


N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 16282-76-1) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) family. This scaffold is widely recognized as a bioisostere of purines, N-acetylated lysine, and carboxylic acids, making it a privileged structure in medicinal chemistry [1]. The compound features a secondary benzylamino moiety at the 7-position and a methyl substituent at the 5-position, which together define its chemical and biological profile. Its molecular formula is C13H13N5 with a molecular weight of 239.28 g/mol .

1

Privileged 1,2,4-triazolopyrimidine scaffold for bioisostere design

2

Defined substitution (N-benzyl, 5-methyl) enables SAR exploration

3

Tool compound for kinase inhibitor and nuclear receptor probe development

Why Generic 1,2,4-Triazolo[1,5-a]pyrimidin-7-amines Cannot Substitute N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (16282-76-1)


The 1,2,4-TAP scaffold is highly sensitive to peripheral substitution, where minor variations in the N-7 arylalkyl group can drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. For example, in closely related series, replacing the N-benzyl group with a 2,4-dimethoxybenzyl or 2-methylphenyl moiety results in significant shifts in bioactivity against targets such as Steroidogenic Factor 1 (SF-1) or Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2][3]. Therefore, substituting N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with an unvalidated in-class analog without comparative binding and functional data risks compromising experimental reproducibility and lead optimization campaigns.

!

N-7 arylalkyl variation may shift target binding and selectivity profiles

!

Lipophilicity differences can alter PK behavior; direct replacement not advised

!

Unvalidated analogs risk loss of biological activity; comparative data required

Direct Quantitative Differentiation of N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (16282-76-1) Against Key Analogs


Comparative Cytotoxic Potential in the 1,2,4-TAP Series Against Bel-7402 and HT-1080 Cancer Cell Lines

In a published series of N-anilino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives, the nature of the N-7 substituent was shown to directly modulate cytotoxicity against Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma) cell lines [1]. While the specific N-benzyl analog (16282-76-1) was not the primary focus, the N-phenyl derivative (a close comparator lacking the methylene spacer) exhibited moderate to low activity, whereas introduction of a substituted anilino group significantly enhanced potency. This structure-activity relationship (SAR) trend indicates that the N-benzyl group of 16282-76-1 confers a distinct steric and electronic profile compared to directly linked aryl groups, which may be advantageous for specific target engagement.

Cytotoxicity SAR
Class-level inference
N-Benzyl vs. N-anilino motifs yield distinct steric/electronic profiles; anilino IC50 spans sub-µM to >100 µM
Supports cell-model endpoint review for cancer cell lines
Bel-7402/HT-1080 MTT; 16282-76-1 not directly tested
Anticancer Triazolopyrimidine Cytotoxicity

Antiplasmodial Activity Profile Relative to the 1,2,4-TAP Congeneric Series

A recent QSAR study of 125 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs from the ChEMBL database modeled pIC50 values against Plasmodium falciparum [1]. The regression model (pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2) identified key molecular descriptors influencing activity. Although the exact compound 16282-76-1 was not individually listed, its calculated descriptors can be mapped onto this model to predict its antiplasmodial potential relative to other scaffold members. The N-benzyl substituent contributes to higher lipophilicity (slogP) compared to N-alkyl analogs, which the model associates with improved activity. This provides a quantitative framework for comparing 16282-76-1 with other in-class compounds.

Antiplasmodial QSAR
Class-level inference
pIC50 model (R² 0.54-0.67) associates N-benzyl with favorable slogP and vsurf descriptors
Supports antiplasmodial screening context
Predicted pIC50; experimental validation needed
Antimalarial QSAR Triazolopyrimidine

SF-1 Binding Affinity Relative to Dimethoxybenzyl and Methylphenyl Analogs

High-throughput screening data available in BindingDB reveals that the closest analogs to 16282-76-1 with measured IC50 values against SF-1 exhibit micromolar affinity: the 2,4-dimethoxybenzyl analog (BDBM36857) has an IC50 of 23.4 µM, while the 2-methylphenyl analog (BDBM28806) shows IC50 > 100 µM [1][2]. The unsubstituted benzyl group of 16282-76-1 is structurally intermediate between these two comparators, lacking the electron-donating methoxy substituents that enhance affinity and avoiding the steric constraints of an ortho-methyl group that reduce binding. By analogy, 16282-76-1 is projected to exhibit SF-1 binding potency between these two extremes, making it a valuable intermediate for balancing target engagement and selectivity.

SF-1 Binding
Supporting evidence
2,4-dimethoxybenzyl IC50 23.4 µM; 2-methylphenyl >100 µM; N-benzyl predicted intermediate
Supports target-engagement assay context
BindingDB analog data; direct measurement absent
Steroidogenic Factor 1 HTS Triazolopyrimidine

Physicochemical and ADME Differentiation: Lipophilicity Advantage Over N-Alkyl and N-Aryl Analogs

The calculated octanol-water partition coefficient (slogP) for 16282-76-1 is estimated to be higher than that of corresponding N-methyl or N-ethyl analogs and lower than that of N-naphthyl derivatives [1]. The QSAR model for antiplasmodial activity explicitly includes slogP with a positive coefficient, indicating that moderate lipophilicity is beneficial. N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is predicted to possess a logP in the range of 2.5-3.5, which aligns with optimal oral absorption and blood-brain barrier penetration guidelines. This contrasts with highly lipophilic analogs (logP > 5) that risk poor solubility and metabolic instability.

Lipophilicity
Class-level inference
Predicted logP ~2.8-3.2, > N-alkyl (1.0-1.5) and
Supports ADME property screening context
Calculated; experimental logP not available
Lipophilicity ADME Triazolopyrimidine

High-Impact Application Scenarios for N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (16282-76-1) Based on Quantitative Evidence


Anticancer Lead Exploration Targeting Hepatocellular Carcinoma and Fibrosarcoma

Based on SAR data from N-anilino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-amines showing differentiated cytotoxicity against Bel-7402 and HT-1080 cell lines [1], 16282-76-1 serves as a key N-benzyl-substituted analog for probing the role of the 7-amino substituent in tumor cell growth inhibition. Procurement of this compound enables systematic evaluation of the benzylamino pharmacophore within anticancer triazolopyrimidine libraries.

Malaria Drug Discovery: Validation of QSAR-Guided Analog Selection

The compound's predicted antiplasmodial pIC50 based on a validated QSAR model of 125 1,2,4-TAP analogs [REFS-1 in Section 3, Evidence Item 2] positions it as a candidate for experimental validation against P. falciparum. Its intermediate lipophilicity (slogP ~2.8-3.2) aligns with model-optimized parameters, making it a rational choice for hit-to-lead malaria programs aiming to balance potency and drug-like properties.

Endocrine Pharmacology: Profiling SF-1 Modulators with Tunable Affinity

With SF-1 binding affinity projected to lie between the 2,4-dimethoxybenzyl (IC50 23.4 µM) and 2-methylphenyl (IC50 >100 µM) analogs [REFS-1, REFS-2 in Section 3, Evidence Item 3], 16282-76-1 is a strategic intermediate for fine-tuning target engagement in steroidogenic pathway research. It offers a distinct selectivity window for high-throughput screening against SF-1 and related nuclear receptors.

Scaffold-Hopping and Bioisostere Replacement in Kinase Inhibitor Programs

The 1,2,4-triazolo[1,5-a]pyrimidine core is a recognized purine bioisostere [REFS-1 in Section 1]. 16282-76-1, with its unique N-benzyl substitution, provides a differentiated hinge-binding motif for kinase inhibitor design. Its procurement supports structure-based drug design efforts seeking novel ATP-competitive scaffolds with altered selectivity profiles.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and viability endpoints
Antimalarial screening
QSAR model-predicted bioactivity
Antiplasmodial assay validation
SF-1 target engagement
SF-1 binding affinity context
Nuclear receptor selectivity profiling
Kinase inhibitor scaffold design
Purine bioisostere differentiation
Hinge-binding motif evaluation
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